L-Cystine, N,N'-bis(1-oxohexadecyl)-

Description

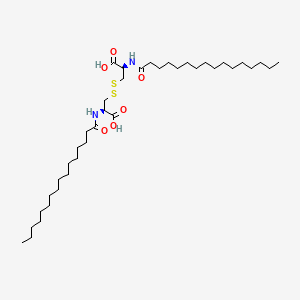

L-Cystine, N,N'-bis(1-oxohexadecyl)- (CAS RN: 211184-47-3) is a derivative of the amino acid L-cystine, where the two amine groups are substituted with 1-oxohexadecyl (palmitoyl) chains. Its molecular formula is C₃₉H₇₈N₂O₅, with a molecular weight of 655.05 g/mol . Structurally, it retains the disulfide bond (-S-S-) of L-cystine but incorporates hydrophobic palmitoyl groups, enhancing its lipid solubility. This compound is classified as a nonionic surfactant and is used in pharmaceutical and cosmetic formulations due to its amphiphilic properties, which enable stabilization of emulsions and encapsulation of hydrophobic drugs .

Properties

CAS No. |

17627-10-0 |

|---|---|

Molecular Formula |

C38H72N2O6S2 |

Molecular Weight |

717.1 g/mol |

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-(hexadecanoylamino)ethyl]disulfanyl]-2-(hexadecanoylamino)propanoic acid |

InChI |

InChI=1S/C38H72N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)39-33(37(43)44)31-47-48-32-34(38(45)46)40-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)(H,45,46)/t33-,34-/m0/s1 |

InChI Key |

JIUGOZSZLYKDDH-AQOUDTPCSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

17627-10-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dipalmitoyl cystine; Palmitoyl cystine; |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N'-Bis(acryloyl) Cystinamide (NBACA)

- Structure : Derived from L-cystine, with acryloyl groups (-CO-CH=CH₂) replacing the palmitoyl chains.

- Properties: Acts as a crosslinker in reduction-sensitive nanohydrogels due to its acryloyl groups, which enable polymerization . Enhances hydrophobic drug loading (e.g., paclitaxel) by creating a hydrophobic microenvironment within the hydrogel .

- Applications : Primarily used in drug delivery systems for cancer therapy, leveraging the disulfide bond’s sensitivity to intracellular glutathione for triggered release .

- Key Difference : Unlike the palmitoyl derivative, NBACA’s acryloyl groups facilitate covalent crosslinking, making it unsuitable for surfactant applications but ideal for responsive hydrogels .

L-Cystine Dimethyl Ester (CDME) and Derivatives

- Structure : CDME features methyl ester groups (-COOCH₃) on the cystine carboxyl groups. Derivatives like L-cystine bis(N'-methylpiperazide) replace esters with polar amines.

- Properties: CDME reduces cystine stone size in vivo but has poor metabolic stability .

- Applications : Targeted at kidney stone prevention, contrasting with the surfactant or drug-delivery roles of the palmitoyl derivative .

N,N'-Bis(1-oxobutyl)-L-Cysteine

- Structure : Shorter butyryl (C₄) chains instead of palmitoyl (C₁₆) groups.

- Properties :

- Applications: Limited to niche solubilization applications due to reduced lipid affinity .

Hydroxypropyl Bispalmitamide MEA

- Structure : A derivative of L-Cystine, N,N'-bis(1-oxohexadecyl)- with hydroxyethyl (-CH₂CH₂OH) substitutions on the amine groups.

- Properties :

- Applications : Widely used in cosmetics as a emulsifier and skin-conditioning agent, leveraging its balanced hydrophilicity .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent Groups | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| L-Cystine, N,N'-bis(1-oxohexadecyl)- | Palmitoyl (C₁₆) | 655.05 | Amphiphilic, nonionic surfactant | Drug delivery, cosmetics |

| NBACA | Acryloyl | 332.39 | Crosslinking, reduction-sensitive | Responsive hydrogels |

| CDME | Methyl ester | 328.42 | Crystallization inhibition | Nephrolithiasis therapy |

| N,N'-Bis(1-oxobutyl)-L-Cys | Butyryl (C₄) | 396.48 | Moderate hydrophobicity | Solubilization |

| Hydroxypropyl Bispalmitamide MEA | Palmitoyl + hydroxyethyl | 655.05 | Enhanced water solubility | Cosmetics, emulsifiers |

Table 2: Solubility and Stability

| Compound | Water Solubility | Organic Solubility | Stability Notes |

|---|---|---|---|

| L-Cystine, N,N'-bis(1-oxohexadecyl)- | Low (10 mg/L at 22°C) | High (10 g/L in organics) | Sensitive to redox environments |

| NBACA | Insoluble | Soluble in ethanol | Stable until disulfide cleavage |

| CDME | Moderate (~1 mg/mL) | Low | Metabolically unstable |

| Hydroxypropyl Bispalmitamide MEA | Moderate (~50 mg/mL) | High | Stable in aqueous formulations |

Research Findings and Trends

- Drug Delivery : The palmitoyl derivative’s hydrophobicity enables micellar encapsulation of drugs like paclitaxel, similar to NBACA’s hydrogel system but without polymerization .

- Therapeutic Potential: Piperazide derivatives of L-cystine (e.g., CDNMP) show promise in cystinuria treatment, outperforming CDME in solubility and efficacy .

- Cosmetic Applications : Hydroxypropyl bispalmitamide MEA’s hydroxyethyl groups improve compatibility with skin formulations, a feature absent in the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Cystine, N,N'-bis(1-oxohexadecyl)- and characterizing its purity?

- Methodological Answer : Synthesis typically involves the acylation of L-cystine using palmitoyl chloride (or activated palmitic acid derivatives) under inert conditions. Reaction progress can be monitored via thin-layer chromatography (TLC). Purification is achieved through recrystallization or column chromatography. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (>95% is standard for research-grade material). Stability during synthesis should be ensured by controlling moisture and temperature .

Q. What safety precautions are necessary when handling L-Cystine, N,N'-bis(1-oxohexadecyl)- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is likely .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.

- Emergency Protocols : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Maintain a neutralizer (e.g., sodium bicarbonate) for accidental spills .

Q. How should researchers store L-Cystine, N,N'-bis(1-oxohexadecyl)- to ensure stability?

- Methodological Answer : Store the compound in a desiccator under an inert atmosphere (argon or nitrogen) at room temperature. Avoid exposure to light, moisture, and oxidizing agents. Stability under these conditions is inferred from analogous dipalmitoyl derivatives, though long-term stability studies are recommended due to limited data .

Advanced Research Questions

Q. How does the structural modification with palmitoyl groups influence the compound’s interaction with biological membranes?

- Methodological Answer : The palmitoyl chains enhance lipophilicity, promoting integration into lipid bilayers. To study this, use fluorescence anisotropy to measure membrane fluidity changes or surface plasmon resonance (SPR) to quantify binding kinetics. Comparative studies with unmodified L-cystine can highlight differences in cellular uptake via confocal microscopy with fluorescently tagged analogs .

Q. What experimental strategies can elucidate the compound’s role in inhibiting L-cystine crystallization?

- Methodological Answer :

- Crystallization Assays : Use polarized light microscopy or X-ray diffraction (XRD) to monitor crystal growth in simulated urinary conditions (pH 4.5–7.0). Compare inhibition efficacy against reference compounds like L-cystine bismorpholide (CDMOR) .

- Kinetic Analysis : Employ turbidity assays to measure crystal nucleation rates. Data interpretation should account for potential competitive binding mechanisms .

Q. How can researchers assess the environmental impact of L-Cystine, N,N'-bis(1-oxohexadecyl)- given limited ecotoxicological data?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge to evaluate microbial breakdown.

- Soil Mobility : Perform column leaching experiments with radiolabeled compound to assess adsorption coefficients (Kd).

- Toxicity Screening : Conduct acute toxicity tests on Daphnia magna or Aliivibrio fischeri (Microtox assay) as preliminary ecotoxicological indicators. Note that existing safety data lack ecological endpoints .

Q. What interdisciplinary approaches integrate this compound into nanotechnology applications?

- Methodological Answer :

- Liposome Formulation : Use the compound as a lipid component to create pH-sensitive liposomes. Characterize particle size via dynamic light scattering (DLS) and encapsulation efficiency using HPLC.

- Self-Assembly Studies : Investigate micelle or bilayer formation via cryo-electron microscopy (cryo-EM) and small-angle X-ray scattering (SAXS). Compare with structurally similar phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphoserine (DPPS) .

Data Gaps and Contradictions

- Stability and Reactivity : While suggests stability under inert storage, the absence of detailed degradation kinetics (e.g., Arrhenius studies) necessitates further validation.

- Toxicological Profiles : Acute oral toxicity (H302) and respiratory irritation (H335) are documented , but chronic exposure effects remain unstudied. Researchers should prioritize in vitro genotoxicity assays (e.g., Ames test) to address gaps.

- Ecological Data : No bioaccumulation or persistence data exist , requiring targeted environmental fate studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.